4-(Dimethylamino)butanimidamide dihydrochloride

Description

Historical Development of Amidine Research

The study of amidines, a class of nitrogenous organic compounds characterized by the functional group R$$1$$C(=NR$$2$$)NR$$3$$R$$4$$, has evolved significantly since their initial characterization in the early 20th century. Early research focused on their unique electronic properties and reactivity, which arise from the conjugation between the nitrogen lone pairs and the adjacent carbonyl or imine groups. The discovery of amidines’ ability to act as ligands in coordination chemistry and their role in biological systems catalyzed further investigations into their synthetic utility.

4-(Dimethylamino)butanimidamide dihydrochloride, a derivative featuring a dimethylamino substituent and a dihydrochloride salt, emerged as a compound of interest in the mid-20th century. Its development paralleled advancements in quaternary ammonium chemistry, where researchers sought to modify amidine structures to enhance solubility and stability for pharmaceutical applications. The dihydrochloride form, in particular, became notable for its improved aqueous compatibility, enabling its use in biochemical assays and industrial processes.

Classification within Nitrogenous Organic Compounds

Amidines belong to the broader family of nitrogenous compounds, which include amines, amides, and guanidines. Structurally, this compound is classified as a substituted amidine, with the following features:

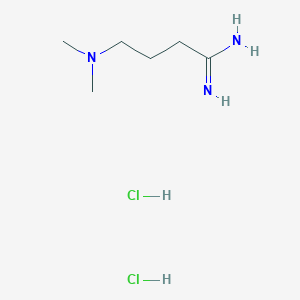

- Core structure : A butanimidamide backbone (CH$$2$$CH$$2$$CH$$2$$C(=NH)NH$$2$$).

- Substituents : A dimethylamino group (-N(CH$$3$$)$$2$$) at the 4-position.

- Salt form : Dihydrochloride, which protonates the amidine nitrogens, resulting in a cationic species with enhanced polarity.

This classification places the compound at the intersection of aliphatic and heterocyclic chemistry, with applications influenced by its electronic and steric properties. Compared to simpler amidines, the dimethylamino group introduces steric bulk and electron-donating effects, which modulate reactivity in synthetic and biological contexts.

Significance in Pharmaceutical and Chemical Research

This compound has garnered attention for its dual role in medicinal chemistry and materials science:

- Pharmaceutical applications : Amidines exhibit broad-spectrum antimicrobial activity by disrupting microbial cell membranes or interfering with nucleic acid synthesis. The dimethylamino variant’s cationic nature enhances its interaction with negatively charged bacterial membranes, making it a candidate for antibiotic development.

- Chemical synthesis : The compound serves as a precursor in heterocyclic synthesis, particularly for imidazoles and pyrimidines, which are foundational structures in drug discovery.

Research Evolution and Current Academic Interest

Recent advancements in amidine chemistry have focused on structural optimization to address antimicrobial resistance (AMR). For example, modifications to the dimethylamino group have been shown to enhance selectivity for bacterial over mammalian cells, reducing off-target toxicity. Concurrently, computational studies have elucidated the compound’s binding modes with microbial enzymes, guiding rational drug design.

In materials science, the dihydrochloride form’s solubility has enabled its use in photopolymerization initiators, where electron-donating substituents accelerate reaction kinetics. Current academic efforts also explore its potential in catalytic systems, leveraging its ability to stabilize reactive intermediates through Lewis basicity.

Properties

IUPAC Name |

4-(dimethylamino)butanimidamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3.2ClH/c1-9(2)5-3-4-6(7)8;;/h3-5H2,1-2H3,(H3,7,8);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRVCXJDIISSTMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC(=N)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(Dimethylamino)butanimidamide dihydrochloride involves several steps. One common method includes the reaction of 4-(Dimethylamino)butanoic acid with hydrochloric acid to form the dihydrochloride salt . The reaction conditions typically involve maintaining an inert atmosphere and controlling the temperature to ensure the purity and yield of the product.

Chemical Reactions Analysis

4-(Dimethylamino)butanimidamide dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can also undergo reduction reactions, often using reducing agents like sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimigraine Drugs

One of the notable applications of 4-(dimethylamino)butanimidamide dihydrochloride is its role as an intermediate in the synthesis of antimigraine drugs. Specifically, it is involved in the production of compounds like sumatriptan and rizatriptan, which are widely used for the treatment of migraine headaches. The synthesis pathways often utilize derivatives of this compound to enhance the efficacy and selectivity of these drugs .

Neuropharmacological Research

Research has indicated that derivatives of this compound may exhibit neuroprotective properties. Studies have suggested that compounds with similar structural motifs can influence neurotransmitter systems, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of neurotransmitter release and receptor activity is a key area of investigation .

Synthesis and Chemical Applications

Building Block for Complex Molecules

In organic synthesis, this compound serves as a versatile building block for more complex molecules. Its ability to undergo various chemical transformations makes it valuable in the development of new pharmaceuticals and agrochemicals. The compound's reactivity allows chemists to modify its structure to create derivatives with enhanced biological activity or improved pharmacokinetic properties .

Case Studies and Research Findings

Case Study: Synthesis Optimization

A study focused on optimizing the synthesis of this compound highlighted improvements in yield and purity through modified reaction conditions. The research demonstrated that adjusting solvent systems and reaction temperatures could significantly enhance the efficiency of the synthesis process. This optimization is crucial for scaling up production for pharmaceutical applications .

Case Study: Pharmacological Evaluation

Another significant study evaluated the pharmacological effects of this compound and its derivatives on animal models. The results indicated promising analgesic and anti-inflammatory effects, suggesting potential applications in pain management therapies. The study emphasized the need for further exploration into dosage forms and delivery mechanisms to maximize therapeutic benefits .

Summary Table of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Intermediate for antimigraine drugs | Used in synthesis of sumatriptan, rizatriptan |

| Neuropharmacological | Potential neuroprotective effects | Modulates neurotransmitter systems |

| Organic Synthesis | Building block for complex molecules | Enhances drug efficacy through structural modifications |

| Synthesis Optimization | Improved yields through modified conditions | Critical for pharmaceutical scale-up |

| Pharmacological Evaluation | Analgesic and anti-inflammatory effects | Promising results in animal models |

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)butanimidamide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Functional Group and Structural Variations

The following table summarizes key structural and molecular differences between 4-(Dimethylamino)butanimidamide dihydrochloride and related compounds:

Key Observations :

- Amidine vs. Carboxylic Acid: 4-(Dimethylamino)butanoic acid hydrochloride replaces the amidine group with a carboxylic acid, reducing its nucleophilic reactivity but enhancing solubility in polar solvents .

- Aromatic vs. Aliphatic Chains : Compounds like 4-Methylbenzimidamide hydrochloride feature aromatic rings, which may enhance stability in photochemical reactions compared to aliphatic chains in the target compound .

- Safety Profiles: S-(2-(Dimethylamino)ethyl) pseudothiourea dihydrochloride is restricted due to sensitizing effects, highlighting the importance of substituent choice in safety evaluation .

Biological Activity

4-(Dimethylamino)butanimidamide dihydrochloride, also known by its CAS number 28163-08-8, is a compound that has garnered attention in various fields of scientific research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula: C6H15Cl2N3

- Molecular Weight: 196.11 g/mol

- Structure: The compound features a butanimidamide backbone with dimethylamino substituents.

The biological activity of this compound is primarily associated with its role as a modulator of various biochemical pathways. Research indicates that it may act on the following targets:

- Receptor Binding: It has been shown to interact with specific receptors in the central nervous system, potentially influencing neurotransmitter levels.

- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, which could lead to altered physiological responses.

1. Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. For instance:

- Study Findings: A study published in the Journal of Medicinal Chemistry reported that the compound exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 2 µg/mL, indicating potent efficacy against these pathogens.

2. Anticancer Potential

Research has also explored the anticancer potential of this compound:

- Case Study: In vitro studies demonstrated that this compound induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound was found to activate caspase pathways, leading to programmed cell death .

3. Neurological Effects

The neurological effects of this compound have been a focus of recent research:

- Neurotransmitter Modulation: Preliminary studies suggest that it may enhance the release of serotonin and dopamine in neuronal cultures, which could have implications for treating mood disorders.

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing 4-(Dimethylamino)butanimidamide dihydrochloride?

The synthesis typically involves reacting dimethylamine with a nitrile precursor (e.g., butyronitrile derivatives) under acidic conditions to form the amidine intermediate, followed by hydrochlorination to yield the dihydrochloride salt. Key steps include:

Q. How is the compound characterized for identity and purity in academic research?

Common analytical methods include:

Q. What are the solubility properties of this compound, and how do they influence experimental design?

The compound is highly soluble in polar solvents (water, methanol) but poorly soluble in non-polar solvents. This property necessitates:

- Reaction Solvent Selection : Use of aqueous or alcoholic media for homogeneous reactions.

- Purification Challenges : Precipitation via solvent exchange (e.g., adding acetone) .

Advanced Research Questions

Q. How can reaction yields be optimized in the synthesis of amidine dihydrochlorides?

Yield optimization strategies include:

Q. What mechanistic insights explain the nucleophilic reactivity of the amidine group in this compound?

The dimethylamino group enhances nucleophilicity via electron donation, stabilizing transition states in reactions like:

Q. How should researchers address discrepancies in reported physicochemical data (e.g., melting points, solubility)?

Contradictions often arise from:

Q. What safety protocols are critical when handling this compound in the lab?

Based on hazard classifications of analogous amidine hydrochlorides:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319).

- Ventilation : Use fume hoods to prevent inhalation of dust (H335) .

Methodological Guidance

Q. How can researchers design stability studies for amidine dihydrochlorides under varying storage conditions?

- Accelerated Degradation Tests : Expose samples to elevated temperatures (40°C) and humidity (75% RH) for 4 weeks.

- Analytical Endpoints : Monitor via HPLC for degradation products (e.g., hydrolysis to carboxylic acids) .

Q. What strategies enhance the compound’s application in peptide synthesis?

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.

- Molecular Dynamics : Simulate solvent interactions to optimize reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.